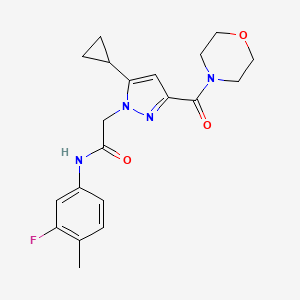
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23FN4O3 and its molecular weight is 386.427. The purity is usually 95%.
BenchChem offers high-quality 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research demonstrates the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, suggesting potential applications in the development of antioxidant agents. The study provides insight into the effect of hydrogen bonding on the self-assembly process of these complexes, highlighting their relevance in materials science and medicinal chemistry (Chkirate et al., 2019).
Cytotoxic Activity
Another strand of research has focused on the cytotoxic activity of sulfonamide derivatives incorporating pyrazole moieties. These compounds have been tested in vitro against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with some showing potent cytotoxic effects. This suggests potential applications in cancer research, particularly in the development of novel anticancer agents (Ghorab et al., 2015).
Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed a series of compounds with potential antipsychotic properties. These compounds exhibit reduced spontaneous locomotion in mice without interacting with dopamine receptors, suggesting a novel approach to antipsychotic drug development that could circumvent some of the side effects associated with current treatments (Wise et al., 1987).
Polymorphism and Drug Formulation
The study of polymorphism in pharmaceutical compounds is crucial for understanding their stability, solubility, and bioavailability. Research on Linezolid, a compound structurally similar to 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide, has revealed insights into its polymorphic forms, which can inform the development of better drug formulations and controlled release mechanisms (Maccaroni et al., 2008).
Anti-inflammatory Activity
The synthesis and evaluation of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity. Such research underscores the potential of pyrazole-acetamide derivatives in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-13-2-5-15(10-16(13)21)22-19(26)12-25-18(14-3-4-14)11-17(23-25)20(27)24-6-8-28-9-7-24/h2,5,10-11,14H,3-4,6-9,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGOKPKRPFHALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


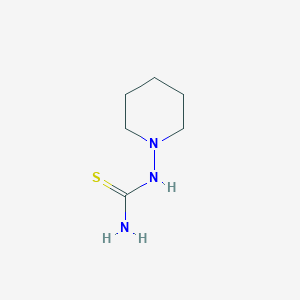
![B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2777048.png)
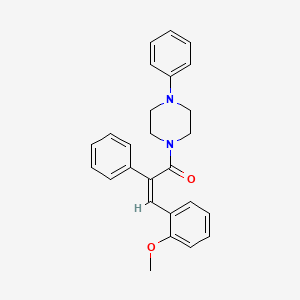
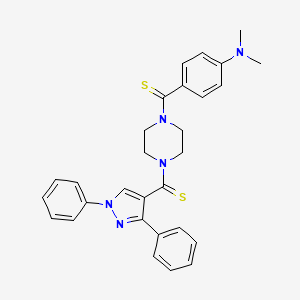
![ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2777051.png)
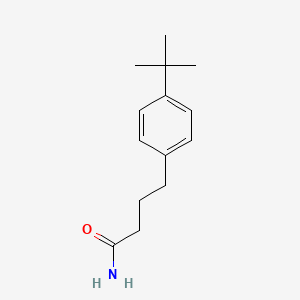
![N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777057.png)
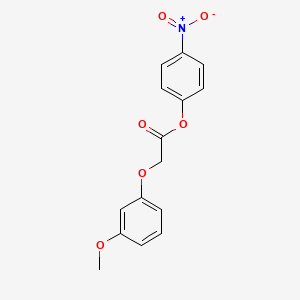
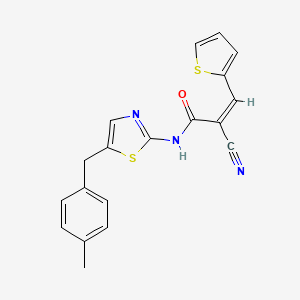
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide](/img/structure/B2777062.png)


